![molecular formula C19H17ClN2O2 B2496687 4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-91-6](/img/structure/B2496687.png)

4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

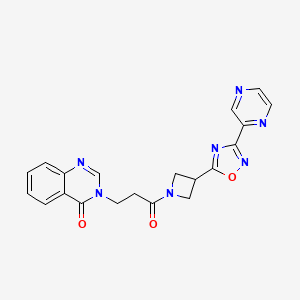

The synthesis of compounds related to 4-Chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide often involves the cyclization of ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with amino or nitrogen-containing heterocycles. For instance, Rajanarendar et al. (2010) synthesized a series of pyrimido[5,4-c]quinolin-5-ones by cyclization involving 3-amino-5-methylisoxazole, showcasing a method that could potentially be adapted for the synthesis of this compound derivatives (Rajanarendar et al., 2010).

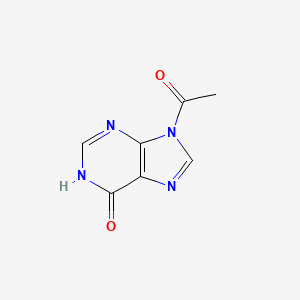

Molecular Structure Analysis

The molecular structure of related compounds often features a quinoline or quinazoline moiety, which plays a crucial role in the compound's chemical behavior and interaction with biological targets. Khakhlary & Baruah (2014) studied polymorphs of a similar compound, revealing how slight variations in molecular packing can influence the compound's physical properties and reactivity (Khakhlary & Baruah, 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds with a quinoline or benzamide moiety are diverse, including cyclization, substitution, and coordination to metal centers. For example, Ardizzoia et al. (2010) explored the coordination chemistry of a quinoline derivative towards zinc and mercury, highlighting the adaptability of these compounds in forming complex structures with metals (Ardizzoia, Brenna, & Therrien, 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular arrangement. The study of polymorphs by Khakhlary & Baruah (2014) provides insight into how different crystal structures can result in varied physical characteristics (Khakhlary & Baruah, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key areas of interest. Studies on coordination chemistry, such as that by Ardizzoia et al. (2010), demonstrate the compound's ability to form diverse coordination complexes, affecting its reactivity and potential applications in materials science and catalysis (Ardizzoia, Brenna, & Therrien, 2010).

Scientific Research Applications

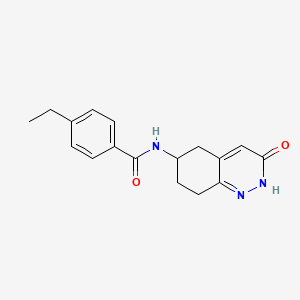

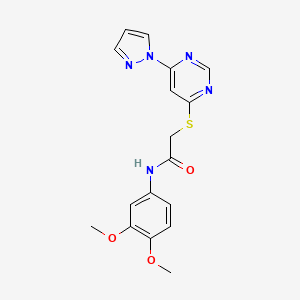

Antibacterial Activity

A study explored the synthesis and antibacterial activity of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, designed based on molecular hybridization. These compounds were synthesized using benzohydrazide derivatives and 9-phenylfuro[3,4-b]quinoline-1,3-diones, with an eco-friendly approach. The synthesized compounds demonstrated effective in vitro antibacterial activity against various strains, including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, with the compound 9a showing notable efficacy (Tahere Hosseyni Largani et al., 2017).

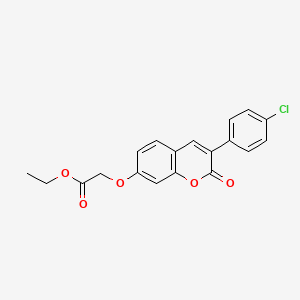

Material Chemistry

Research into the polymorphs and salts of related quinoline derivatives has provided insights into their structural properties and potential applications in material chemistry. The study identified three polymorphs of a quinoline derivative, characterized by their packing patterns and interactions, such as hydrogen bonds and π⋯π interactions. These structural variations influence the properties and potential uses of these compounds in various applications (Prithiviraj Khakhlary & J. Baruah, 2014).

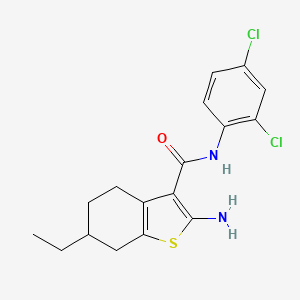

Coordination Chemistry

A study on the coordination chemistry of 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine with zinc and mercury revealed the compound's versatility in providing diverse environments for the metal center. This adaptability in coordination modes showcases the potential of such quinoline derivatives in developing complex metal-based structures for catalysis, sensing, and other applications (G. A. Ardizzoia et al., 2010).

Anti-inflammatory Applications

The fragment-based design of new H4 receptor ligands yielded compounds with significant anti-inflammatory properties in vivo. This research highlights the therapeutic potential of quinoline derivatives in treating inflammatory conditions, with specific compounds showing notable efficacy in reducing inflammation in animal models (R. Smits et al., 2008).

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the quinolin-3-yl group in the compound, bind with high affinity to multiple receptors .

Mode of Action

Similar compounds are known to interact with their targets through various mechanisms, such as free radical reactions .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, affecting a wide range of pathways .

Pharmacokinetics

It’s known that chlorine, as a bioisostere, often improves the pharmacokinetic properties of compounds by mimicking hydrogen while offering increased resistance to metabolic degradation .

Result of Action

Similar compounds have been reported to show antiviral activity .

properties

IUPAC Name |

4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-12-2-3-14-11-15(19(24)22-17(14)10-12)8-9-21-18(23)13-4-6-16(20)7-5-13/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUVWXASMYEMKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2496604.png)

![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)

![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)

![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2496627.png)